molecular formula C12H15BrFNO B12081912 N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine

N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine

Cat. No.: B12081912
M. Wt: 288.16 g/mol
InChI Key: ISXCMGLBSMHVJR-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine is a chemical compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to an oxan-4-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine typically involves multi-step organic reactions. One common method includes the bromination of a fluorophenyl compound followed by nucleophilic substitution to introduce the oxan-4-amine group. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as N-bromosuccinimide (NBS) for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The oxan-4-amine group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The oxan-4-amine group also provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine

InChI

InChI=1S/C12H15BrFNO/c13-10-1-2-12(14)9(7-10)8-15-11-3-5-16-6-4-11/h1-2,7,11,15H,3-6,8H2

InChI Key

ISXCMGLBSMHVJR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCC2=C(C=CC(=C2)Br)F

Origin of Product

United States

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